molecular formula C16H21NO9S B043557 Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside CAS No. 61145-33-3

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside

Cat. No. B043557
CAS RN: 61145-33-3
M. Wt: 403.4 g/mol
InChI Key: ZNQCXCWNORCJGV-CWVYHPPDSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps starting from basic precursors like mercaptoethanol, leading to the formation of cyanomethylthio derivatives through acetylation and condensation reactions. For instance, the synthesis of 2-cyanomethylthio-1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranothio) ethane was achieved via a three-step process starting from mercaptoethanol, with spectral data confirming the structure of the compound (W. Xiao, 2003).

Molecular Structure Analysis

The structural analysis of these compounds often employs techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure analysis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside, a related compound, provided insights into the conformation and arrangement of molecules in crystals, contributing to a deeper understanding of the molecular structure of such compounds (T. Srikrishnan & S. An, 1988).

Chemical Reactions and Properties

The chemical properties of cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside derivatives are crucial for their application in synthesis reactions. The introduction of protecting groups like the [1-cyano-2-(2-iodophenyl)]ethylidene group for carbohydrate thioglycoside donors enhances beta-selectivity in synthesis reactions and allows for regioselective radical fragmentation, demonstrating the compound's versatility in chemical synthesis (D. Crich & A. Bowers, 2006).

Physical Properties Analysis

Investigations into the physical properties of such compounds, including their crystalline structure and conformation, provide essential data for understanding their behavior and potential applications in synthesis. The crystal structure of related compounds, determined by X-ray diffraction, reveals detailed information about the molecular conformation, aiding in the design of synthesis processes and the prediction of reaction outcomes (Yanli Cui et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and selectivity, of cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside derivatives, are crucial for their application in synthetic chemistry. The use of these compounds as precursors or intermediates in the synthesis of more complex molecules showcases their importance in chemical synthesis and the development of new methodologies (Liang Gao, 1997).

Scientific Research Applications

Application 1: Glycoprotein Synthesis

  • Summary of the Application: Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside can be modified and used in glycoprotein synthesis . Glycoproteins are proteins that have carbohydrates attached to them. They play a crucial role in various biological processes, including cell-cell interaction, immune response, and more.
  • Methods of Application: The compound can be modified via treatment with sodium methoxide or HCl such that the nitrile of the cyanomethyl group is converted to a methyl imidate group . After this modification, it can be used to form glycoproteins .

Application 2: β-Galactosidase Enzyme Assays

  • Summary of the Application: This compound acts as a substrate analog for β-galactosidase enzyme assays . These assays aid in the detection and quantification of this enzyme.

Application 3: Drug Synthesis

  • Summary of the Application: This compound can be employed for the synthesis of various drugs targeting diseases related to galactosyltransferase enzymes .

Safety And Hazards

Avoid contact with skin and eyes. Avoid formation of dust or aerosols. Provide appropriate exhaust ventilation at places where dust/aerosol is formed .

Future Directions

As a versatile compound used in biomedicine, Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside has potential applications in the field of glycoprotein synthesis . Its role as a substrate analog for β-galactosidase enzyme assays could be further explored to aid in the detection and quantification of this enzyme .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3/t12-,13+,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQCXCWNORCJGV-CWVYHPPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
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Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
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Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
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Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
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Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
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Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside

Citations

For This Compound
1
Citations
F Aarts, T Hendriks, A Eek, WJG Oyen… - Cancer biotherapy & …, 2009 - liebertpub.com
In radioimmunotherapy (RIT), hematologic toxicity is the dose-limiting toxicity due to the long circulatory half-life of the antibody. Although intraperitoneal (ip) RIT results in high uptake of …
Number of citations: 5 www.liebertpub.com

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